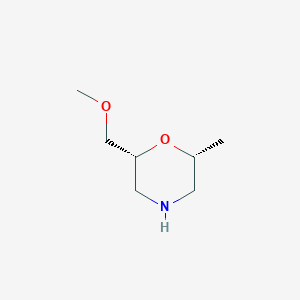
Rel-(2R,6R)-2-(methoxymethyl)-6-methylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(2R,6R)-2-(methoxymethyl)-6-methylmorpholine is a chemical compound with a morpholine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2R,6R)-2-(methoxymethyl)-6-methylmorpholine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a morpholine derivative, which is then subjected to methylation and methoxymethylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters .
Chemical Reactions Analysis
Types of Reactions
Rel-(2R,6R)-2-(methoxymethyl)-6-methylmorpholine can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds .
Scientific Research Applications
Rel-(2R,6R)-2-(methoxymethyl)-6-methylmorpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of Rel-(2R,6R)-2-(methoxymethyl)-6-methylmorpholine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may enhance synaptic plasticity in mood-regulating brain areas, which could be beneficial in treating certain neurological conditions .
Comparison with Similar Compounds
Rel-(2R,6R)-2-(methoxymethyl)-6-methylmorpholine can be compared with other similar compounds, such as:
(2R,6R)-hydroxynorketamine: This compound is a ketamine metabolite with potential antidepressant properties but lacks the dissociative and abuse potential of ketamine.
(2S,6S)-hydroxynorketamine: Another ketamine metabolite with similar properties to (2R,6R)-hydroxynorketamine.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which may differ from those of its analogs .
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
(2R,6R)-2-(methoxymethyl)-6-methylmorpholine |
InChI |
InChI=1S/C7H15NO2/c1-6-3-8-4-7(10-6)5-9-2/h6-8H,3-5H2,1-2H3/t6-,7-/m1/s1 |
InChI Key |
YJYOZGVMEGKXIU-RNFRBKRXSA-N |
Isomeric SMILES |
C[C@@H]1CNC[C@@H](O1)COC |
Canonical SMILES |
CC1CNCC(O1)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Amino-5-oxo-5,6,7,8-tetrahydropyrimido[5,4-f][1,4]oxazepin-2-yl)azetidine-3-carboxylic acid](/img/structure/B12947688.png)









![5-Chloro-2-((5-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-3-ethylbenzo[d]thiazol-3-ium iodide](/img/structure/B12947742.png)


